

Application Note: Quantification of Linoleyl Oleate in Complex Lipid Mixtures by GC-MS

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Compound of Interest					
Compound Name:	Linoleyl oleate				
Cat. No.:	B15550434	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of **linoleyl oleate**, a specific wax ester, within complex biological lipid matrices. The protocol employs a classic lipid extraction technique followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for researchers in lipidomics, drug development, and various fields of biology requiring accurate measurement of specific neutral lipids. The workflow includes sample homogenization, Bligh-Dyer lipid extraction, and GC-MS analysis with selected ion monitoring (SIM) for precise quantification.

Introduction

Wax esters, such as **linoleyl oleate**, are neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[1] They serve diverse biological functions, including energy storage in marine organisms, waterproofing on plant leaves and insect cuticles, and as components of mammalian skin lipids.[1][2] **Linoleyl oleate** is formed from the esterification of linoleic acid (a polyunsaturated omega-6 fatty acid) and oleyl alcohol. Accurate quantification of specific wax esters in complex mixtures is challenging due to the presence of numerous isomeric and isobaric lipid species.[3] Gas Chromatography-Mass Spectrometry (GC-MS) provides the necessary selectivity and sensitivity for resolving and quantifying these complex molecules.[3][4]



Principle of the Method

The quantification of **linoleyl oleate** is achieved through a multi-step process. First, total lipids are extracted from the biological sample using a chloroform/methanol-based method, such as the Bligh-Dyer technique, which efficiently partitions lipids into an organic phase.[5][6] After extraction and solvent evaporation, the lipid sample is reconstituted and directly analyzed by GC-MS. The gas chromatograph separates the different lipid components based on their volatility and interaction with the GC column. The mass spectrometer then ionizes the eluting compounds, and specific fragment ions characteristic of **linoleyl oleate** are monitored for quantification, typically using a stable isotope-labeled internal standard for accuracy.[4][7]

Experimental Protocols Materials and Reagents

- Solvents (HPLC or GC grade): Chloroform, Methanol, Water, Hexane
- Standards: **Linoleyl Oleate** (analytical standard), Internal Standard (e.g., D4-Palmitoyl Palmitate or a similar stable isotope-labeled wax ester)
- Reagents: Phosphate-buffered saline (PBS), Sodium Chloride (NaCl) solution (0.9%),
 Anhydrous Sodium Sulfate
- Equipment: Glass tubes with PTFE-lined caps, homogenizer, vortex mixer, centrifuge, nitrogen evaporator, GC-MS system.

Sample Preparation: Lipid Extraction (Bligh-Dyer Method)

This protocol is adapted for a 100 mg tissue sample or 200 µL of plasma.[5][8][9]

- Homogenization: Accurately weigh ~100 mg of tissue, add it to a glass tube, and add 1 mL of cold PBS. Homogenize thoroughly on ice. For plasma, use 200 μ L and add 800 μ L of PBS.
- Internal Standard: Spike the homogenate with a known amount of internal standard (e.g., 10 μ L of a 100 μ g/mL solution).



- Monophasic Mixture Formation: To the 1 mL of sample homogenate, add 3.75 mL of a 1:2
 (v/v) chloroform:methanol mixture. Vortex vigorously for 1-2 minutes to create a single-phase
 system.[9]
- Phase Separation: Add an additional 1.25 mL of chloroform and vortex for 30 seconds. Then,
 add 1.25 mL of 0.9% NaCl solution and vortex again for 30 seconds.[8]
- Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature. This will separate the mixture into two distinct phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.[8]
- Lipid Collection: Carefully aspirate and discard the upper aqueous layer. Using a glass Pasteur pipette, transfer the lower chloroform layer to a new clean glass tube, taking care not to disturb the protein disk at the interface.[5]
- Drying: Dry the extracted lipid film under a gentle stream of nitrogen. Ensure the sample is completely dry.
- Reconstitution: Reconstitute the dried lipid extract in 100 μL of hexane for GC-MS analysis.

GC-MS Analysis Instrument Setup

- Gas Chromatograph: Agilent GC or equivalent
- Column: DB-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or similar non-polar capillary column.
- Injection Volume: 1 μL (Splitless mode)
- Inlet Temperature: 300°C
- Oven Program:
 - Initial temperature: 150°C, hold for 1 min.
 - Ramp: 15°C/min to 320°C.



Hold: Hold at 320°C for 15 min.

Mass Spectrometer: Agilent MSD or equivalent

Ionization Mode: Electron Ionization (EI) at 70 eV

MS Source Temperature: 230°C

• MS Quad Temperature: 150°C

Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ion Selection

For quantification, monitor characteristic ions of **linoleyl oleate**. Wax esters can be identified by diagnostic ions corresponding to the protonated acid moiety.[3] For **linoleyl oleate** (C36H66O2, MW: 530.9), key fragments would arise from its constituent fatty acid (linoleic acid) and fatty alcohol.

- Quantifier Ion: Select a specific, abundant fragment ion for linoleyl oleate (e.g., m/z derived from the linoleoyl moiety).
- Qualifier Ion: Select a second fragment ion to confirm identity.
- Internal Standard Ions: Monitor the corresponding quantifier and qualifier ions for the internal standard.

Data Presentation and Quantification

Quantification is based on the ratio of the peak area of the analyte (**linoleyl oleate**) to the peak area of the internal standard. A calibration curve is constructed using known concentrations of the **linoleyl oleate** standard.

Table 1: Example GC-MS SIM Parameters



Compound	Retention Time (min)	Quantifier Ion (m/z)	Qualifier Ion (m/z)
Internal Standard	20.5	User Defined	User Defined
Linoleyl Oleate	22.8	264.2	262.2

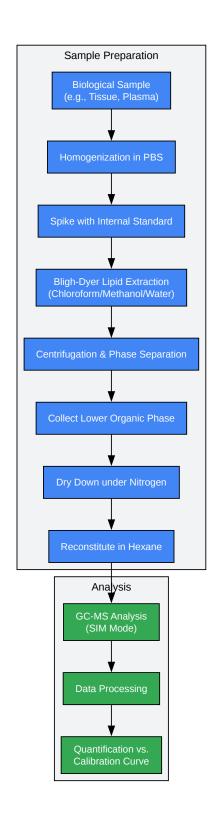
Table 2: Example Quantitative Data

Sample ID	Linoleyl Oleate Peak Area	Internal Standard Peak Area	Area Ratio (Analyte/IS)	Concentration (ng/mg tissue)
Control 1	45,870	98,540	0.465	23.3
Control 2	49,120	99,110	0.496	24.8
Treated 1	110,340	97,980	1.126	56.3
Treated 2	115,600	98,250	1.177	58.8
Blank	< LOD	99,500	-	-

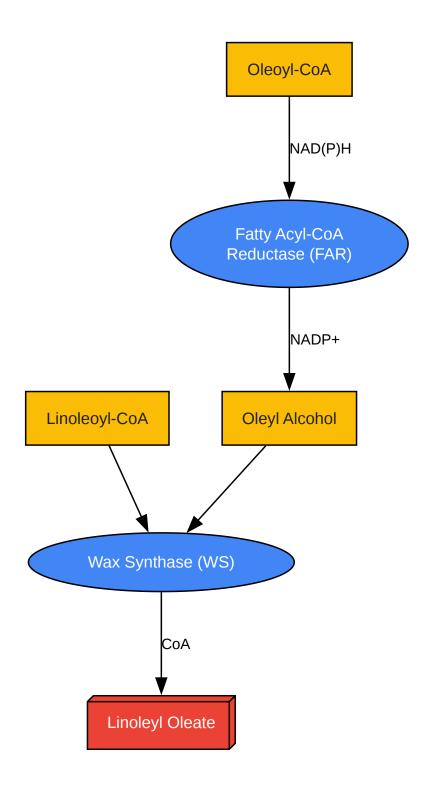
Note: Data presented are for illustrative purposes only.

Visualizations Experimental Workflow









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